REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][O:12][CH2:13][CH2:14][OH:15])=[C:4]([NH2:16])[N:3]=1.[NH3:17]>>[NH2:17][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][O:12][CH2:13][CH2:14][OH:15])=[C:4]([NH2:16])[N:3]=1
|
Name
|
2-chloro-9-(2-hydroxyethoxymethyl)adenine
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)COCCO)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was removed from the bomb and excess ammonia
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether and water
|
Type
|
WASH
|
Details
|
the aqueous layer washed twice more with ether and once with chloroform
|
Type
|
ADDITION
|
Details
|
The aqueous solution was then treated with an excess of a strongly basic ion exchange resin
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a minimal amount of ethanol, Florisil (Registered Trade Mark) (10g)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated in dryness
|
Type
|
WASH
|
Details
|
eluted with 5% methanol/95% chloroform (v/v)
|
Type
|
CUSTOM
|
Details
|
Fractions (30ml) were collected
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol (with activated charcoal treatment) and from n-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)COCCO)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |